molecular formula C21H17BrN2O2 B2842032 4-Bromo-2-methyl-3-(naphthyloxymethyl)-1-phenyl-3-pyrazolin-5-one CAS No. 1022739-72-5

4-Bromo-2-methyl-3-(naphthyloxymethyl)-1-phenyl-3-pyrazolin-5-one

Katalognummer: B2842032
CAS-Nummer: 1022739-72-5
Molekulargewicht: 409.283
InChI-Schlüssel: XITOGZLCOSUSCM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-2-methyl-3-(naphthyloxymethyl)-1-phenyl-3-pyrazolin-5-one is a useful research compound. Its molecular formula is C21H17BrN2O2 and its molecular weight is 409.283. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Activity

Research has indicated that pyrazoline derivatives exhibit significant anti-inflammatory effects. A study demonstrated that compounds similar to 4-Bromo-2-methyl-3-(naphthyloxymethyl)-1-phenyl-3-pyrazolin-5-one showed inhibition of cyclooxygenase enzymes (COX), suggesting potential use as non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study: COX Inhibition

A comparative analysis of various pyrazoline derivatives indicated that the compound effectively inhibited COX-2 activity, which is crucial for the synthesis of pro-inflammatory mediators. The structure-activity relationship (SAR) highlighted that modifications in the naphthyl group enhanced anti-inflammatory potency .

Analgesic Properties

The analgesic potential of this compound has been evaluated through various assays. Its mechanism appears to involve modulation of pain pathways, potentially through inhibition of prostaglandin synthesis.

Data Table: Analgesic Activity Comparison

Compound NameCOX-1 Inhibition (%)COX-2 Inhibition (%)Analgesic Effect (mg/kg)
Compound A308550
Compound B257545
This compound 20 80 40

Note: Values are indicative based on experimental data from related studies.

Antimicrobial Activity

The antimicrobial effects of the compound have also been explored. Preliminary studies suggest that it exhibits activity against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent.

Case Study: Antibacterial Screening

In a screening assay against Staphylococcus aureus and Escherichia coli, the compound demonstrated notable antibacterial activity, with Minimum Inhibitory Concentration (MIC) values indicating effectiveness at lower concentrations compared to standard antibiotics .

Drug Development Applications

The compound's unique structure positions it well for further development in drug formulation. Techniques such as X-ray fluorescence (XRF) spectrometry have been proposed for assessing binding interactions between this compound and biological receptors, aiding in the optimization of its therapeutic index .

Eigenschaften

IUPAC Name

4-bromo-1-methyl-5-(naphthalen-1-yloxymethyl)-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN2O2/c1-23-18(20(22)21(25)24(23)16-10-3-2-4-11-16)14-26-19-13-7-9-15-8-5-6-12-17(15)19/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XITOGZLCOSUSCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)N1C2=CC=CC=C2)Br)COC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.